molecular formula C17H9ClN4O2 B12939201 3-(4-Chlorophenyl)-6-phenyl-8H-[1,3]oxazino[4,5-e][1,2,4]triazin-8-one CAS No. 650608-90-5

3-(4-Chlorophenyl)-6-phenyl-8H-[1,3]oxazino[4,5-e][1,2,4]triazin-8-one

Cat. No.: B12939201
CAS No.: 650608-90-5
M. Wt: 336.7 g/mol
InChI Key: QQPOMHQOGVSCQW-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-6-phenyl-8H-[1,3]oxazino[4,5-e][1,2,4]triazin-8-one is a heterocyclic compound that belongs to the class of oxazines and triazines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-6-phenyl-8H-[1,3]oxazino[4,5-e][1,2,4]triazin-8-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde, phenylhydrazine, and cyanuric chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the oxazine and triazine rings .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-6-phenyl-8H-[1,3]oxazino[4,5-e][1,2,4]triazin-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative .

Scientific Research Applications

3-(4-Chlorophenyl)-6-phenyl-8H-[1,3]oxazino[4,5-e][1,2,4]triazin-8-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential use in drug development, particularly as a non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV treatment.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-6-phenyl-8H-[1,3]oxazino[4,5-e][1,2,4]triazin-8-one involves its interaction with specific molecular targets. For instance, as an NNRTI, it binds to the reverse transcriptase enzyme of HIV, inhibiting its activity and preventing viral replication. The compound’s structure allows it to fit into the enzyme’s active site, blocking the polymerase function .

Comparison with Similar Compounds

Similar Compounds

    Ifosfamide: Another oxazine derivative used as a chemotherapeutic agent.

    Morpholine: A simpler oxazine compound with applications in organic synthesis.

    Benzophenoxazine: Used in the synthesis of fluorescent dyes.

Uniqueness

3-(4-Chlorophenyl)-6-phenyl-8H-[1,3]oxazino[4,5-e][1,2,4]triazin-8-one is unique due to its combined oxazine and triazine rings, which confer distinct chemical properties and potential biological activities.

Properties

CAS No.

650608-90-5

Molecular Formula

C17H9ClN4O2

Molecular Weight

336.7 g/mol

IUPAC Name

3-(4-chlorophenyl)-6-phenyl-[1,3]oxazino[4,5-e][1,2,4]triazin-8-one

InChI

InChI=1S/C17H9ClN4O2/c18-12-8-6-10(7-9-12)14-19-15-13(21-22-14)17(23)24-16(20-15)11-4-2-1-3-5-11/h1-9H

InChI Key

QQPOMHQOGVSCQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=O)O2)N=NC(=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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